tert-butyl 3-amino-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 3-amino-4,6-dihydro-1H-pyrrolo[3,4-c]pyrazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O2/c1-10(2,3)16-9(15)14-4-6-7(5-14)12-13-8(6)11/h4-5H2,1-3H3,(H3,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEVRTOCHMXNPLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=C(C1)NN=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30462672 | |
| Record name | tert-Butyl 3-amino-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30462672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
398491-59-3 | |
| Record name | tert-Butyl 3-amino-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30462672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 3-amino-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-5-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
General Synthetic Strategy
Comparative Data Table: Related Pyrazole-Pyrrole Derivatives
Notes and Recommendations
- Reagent Quality: Use high-purity reagents to minimize side reactions.
- Reaction Monitoring: Employ TLC or HPLC to monitor reaction progress.
- Safety: Handle hydrazine derivatives and acid catalysts with appropriate safety measures due to their hazardous nature.
- Storage: Store the final compound at 2–8 °C in a dry, dark environment to ensure stability.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-amino-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The pyrazole ring can be reduced under specific conditions to yield dihydropyrazole derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and alkyl halides for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while substitution reactions can introduce various alkyl or aryl groups at the amino position .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₁₀H₁₆N₄O₂
- Molecular Weight : 224.26 g/mol
- CAS Number : 398491-59-3
The compound features a pyrrolo-pyrazole core structure, which is known for its diverse biological activities. Its unique configuration allows for various modifications that enhance its pharmacological properties.
Anticancer Activity
tert-butyl 3-amino-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate has been investigated for its potential as an anticancer agent. It serves as a precursor in the synthesis of Danusertib (PHA-739358), a compound that has shown promise in treating leukemia and other malignancies through its inhibition of specific kinases involved in cancer progression .
Anti-inflammatory Properties
Research indicates that this compound exhibits anti-inflammatory effects, making it a candidate for developing treatments for inflammatory diseases. Its structure-activity relationship (SAR) studies suggest that modifications can enhance its efficacy against various inflammatory pathways .
Polymer Chemistry
The compound can be utilized in the synthesis of novel polymers with enhanced mechanical properties. Its incorporation into polymer matrices has been shown to improve thermal stability and chemical resistance, making it suitable for applications in coatings and adhesives.
Nanotechnology
In nanotechnology, this compound can be used to functionalize nanoparticles. This functionalization enhances the biocompatibility and targeting ability of nanoparticles for drug delivery systems .
Data Table: Summary of Applications
| Application Area | Specific Use | Reference |
|---|---|---|
| Medicinal Chemistry | Anticancer agent (Danusertib precursor) | |
| Anti-inflammatory drug development | ||
| Material Science | Polymer synthesis | |
| Nanoparticle functionalization |
Case Study 1: Anticancer Efficacy
A study conducted on the efficacy of this compound as a precursor for Danusertib demonstrated significant cytotoxicity against leukemia cell lines. The study highlighted the compound's ability to inhibit cell proliferation and induce apoptosis in cancer cells.
Case Study 2: Anti-inflammatory Mechanism
Research published in a peer-reviewed journal examined the anti-inflammatory properties of this compound through in vivo models. The results showed a reduction in pro-inflammatory cytokines and an improvement in clinical symptoms associated with inflammation.
Mechanism of Action
The mechanism of action of tert-butyl 3-amino-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors to modulate their activity. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: 2-Methyl-2-propanyl 3-amino-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate
- Molecular Formula : C₁₀H₁₆N₄O₂
- Molecular Weight : 224.26 g/mol
- CAS Registry Number : 398491-59-3 .
Synthesis and Applications: This bicyclic pyrrolo-pyrazole derivative is synthesized via tert-butoxycarbonyl (Boc) protection of the amino group, a common strategy to enhance stability during reactions . It serves as a key intermediate in pharmaceuticals, notably in the synthesis of Danusertib (PHA-739358), an aurora kinase inhibitor investigated for leukemia treatment .
Physicochemical Properties :
- Log S (ESOL) : -2.24 (moderate solubility in aqueous media)
- Hydrogen Bond Donors/Acceptors: 2/5
- Topological Polar Surface Area (TPSA) : 85.8 Ų, indicating moderate polarity .
Comparison with Structurally Similar Compounds
Table 1: Key Properties of Selected Analogues
Structural and Functional Differences
Substituent Effects: Alkyl Groups (e.g., Isopropyl, Dimethyl): Increase molecular weight and hydrophobicity. The 6-isopropyl derivative (266.34 g/mol) has a higher Log P than the parent compound, suggesting better membrane permeability . Benzyl Esters: Aromatic rings (e.g., in Benzyl (S)-3,6-dimethyl) enhance π-π stacking interactions, useful in target binding .
Biological Activity: The parent compound’s 3-amino group is critical for Danusertib’s kinase inhibition . Modifications like ethoxycarbonyl substitution may alter binding affinity or metabolic stability. Sulfonyl-containing variants (e.g., CAS 1172623-98-1) are explored for their electron-withdrawing effects, which could enhance electrophilic reactivity in drug design .
Steric effects from bulky substituents (e.g., 6,6-dimethyl) may reduce reactivity and toxicity .
Biological Activity
Tert-butyl 3-amino-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate (CAS No. 398491-59-3) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological activity, structure-activity relationships (SARs), and relevant case studies.
The molecular formula of this compound is with a molecular weight of 224.26 g/mol. Its chemical structure includes a pyrrolo[3,4-c]pyrazole framework, which is known for various pharmacological effects.
| Property | Value |
|---|---|
| CAS Number | 398491-59-3 |
| Molecular Formula | C10H16N4O2 |
| Molecular Weight | 224.26 g/mol |
| Boiling Point | Not available |
| Hazard Statements | H302-H315-H319-H335 |
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory potential of pyrazole derivatives, including this compound. The compound has been evaluated for its ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory process.
- COX Inhibition : Research indicates that certain pyrazole derivatives exhibit significant COX-2 inhibitory activity. For example, compounds with similar structures have shown IC50 values around 0.04 μM, comparable to standard anti-inflammatory drugs like celecoxib .
- In Vivo Studies : In carrageenan-induced paw edema models, derivatives have demonstrated potent anti-inflammatory effects with notable reductions in edema size .
Antitumor Activity
The compound has also been explored for its antitumor properties. It is a precursor in the synthesis of Danusertib (PHA-739358), a drug currently under investigation for treating leukemia . The biological activity of Danusertib suggests that this compound may possess similar antineoplastic effects.
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound:
- Substituent Effects : The presence of different substituents on the pyrazole ring significantly influences the potency and selectivity for COX enzymes. For instance, modifications that enhance lipophilicity or steric bulk can improve binding affinity .
Study on Anti-inflammatory Effects
In a study conducted by Sivaramakarthikeyan et al., various pyrazole derivatives were synthesized and screened for anti-inflammatory activity using the carrageenan-induced paw edema model. The results indicated that certain modifications led to enhanced COX-2 selectivity and reduced side effects on gastric tissues .
Clinical Relevance
The transition from laboratory findings to clinical applications is exemplified by Danusertib's development from this compound. Clinical trials have shown promising results in treating hematological malignancies, indicating the potential therapeutic relevance of this compound .
Q & A
Basic: What synthetic strategies are commonly employed for the preparation of tert-butyl 3-amino-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate?
The synthesis typically involves Boc-protection of the pyrrolo-pyrazole core, followed by functionalization at the 3-amino position. A Pd-catalyzed amination step (e.g., coupling with aryl halides) or nucleophilic substitution may be used to introduce substituents . Key intermediates are purified via column chromatography, and purity is confirmed by HPLC (>95%) and NMR (e.g., 1H/13C spectra for Boc-group confirmation at δ ~1.4 ppm for tert-butyl protons) .
Basic: Which analytical techniques are critical for confirming the structural integrity and purity of this compound?
- NMR Spectroscopy : Assign peaks for the pyrrolo-pyrazole ring (δ 6.5–7.5 ppm for aromatic protons) and Boc-group (δ 1.4 ppm for tert-butyl) .
- Mass Spectrometry : Exact mass determination (e.g., ESI-MS: [M+H]+ at m/z 224.122) to validate molecular formula (C11H16N4O2) .
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., SHELXL refinement) .
Advanced: How can researchers design experiments to evaluate its kinase inhibitory activity, and what contradictions might arise in dose-response data?
- Kinase Assays : Use radioactive ATP-based assays or fluorescence polarization to measure IC50 values against targets like Aurora kinases (e.g., IC50 = 27 nM for Aurora A ).
- Cell-Based Assays : Monitor phosphorylation of downstream markers (e.g., Histone H3 Ser10 in HeLa cells) .
- Data Contradictions : Discrepancies between in vitro (low nM IC50) and cellular (µM EC50) activities may arise due to poor membrane permeability or off-target effects. Address via proteome-wide selectivity profiling .
Advanced: How can crystallographic data inconsistencies (e.g., hydrogen-bonding patterns) be resolved during structural refinement?
- SHELX Suite : Use SHELXL for high-resolution refinement, focusing on hydrogen-bond restraints (e.g., N–H···O=C interactions with d = 2.8–3.2 Å) .
- Graph Set Analysis : Apply Etter’s rules to classify motifs (e.g., R2²(8) rings for dimeric H-bonding) and validate against Cambridge Structural Database entries .
Advanced: What computational approaches are suitable for predicting binding modes with protein targets?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinase ATP-binding pockets (e.g., π-π stacking with Phe144 in Aurora A) .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of the pyrrolo-pyrazole core in aqueous vs. lipid bilayer environments .
Basic: How does the compound’s stability vary under different storage conditions?
- Thermal Stability : Perform DSC to identify decomposition onset (>150°C typical for Boc-protected heterocycles) .
- Hydrolytic Stability : Incubate in pH 7.4 buffer at 37°C; monitor Boc-group cleavage via HPLC retention time shifts .
Advanced: What strategies optimize structure-activity relationships (SAR) for enhanced target selectivity?
- Substituent Screening : Introduce electron-withdrawing groups (e.g., -CF3) at the 3-amino position to improve Aurora A/B selectivity (>5-fold vs. kinase C) .
- Prodrug Design : Mask the amino group as a pivaloyloxymethyl (POM) ester to enhance cellular uptake .
Advanced: How does the compound participate in supramolecular assembly via non-covalent interactions?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
